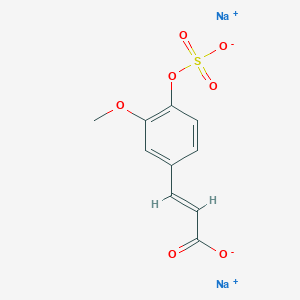
disodium;(E)-3-(3-methoxy-4-sulfonatooxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;(E)-3-(3-methoxy-4-sulfonatooxyphenyl)prop-2-enoate is an organic compound that features a methoxy group, a sulfonate ester, and a conjugated double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(E)-3-(3-methoxy-4-sulfonatooxyphenyl)prop-2-enoate typically involves the esterification of 3-methoxy-4-hydroxybenzoic acid with a sulfonating agent, followed by the introduction of a double bond through a Wittig reaction or similar method. The reaction conditions often require a base such as sodium hydroxide and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods may involve large-scale esterification and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions may target the double bond, converting it to a single bond and altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce saturated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of disodium;(E)-3-(3-methoxy-4-sulfonatooxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate ester group may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but lacks the sulfonate ester group.
Disodium 3-(3-hydroxy-4-sulfonatooxyphenyl)prop-2-enoate: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
Disodium;(E)-3-(3-methoxy-4-sulfonatooxyphenyl)prop-2-enoate is unique due to its combination of a methoxy group, a sulfonate ester, and a conjugated double bond, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
disodium;(E)-3-(3-methoxy-4-sulfonatooxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O7S.2Na/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15;;/h2-6H,1H3,(H,11,12)(H,13,14,15);;/q;2*+1/p-2/b5-3+;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFSRKORQKDFOS-RQCPZROWSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Na2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![D-[UL-13C6]glucose](/img/structure/B8084181.png)


![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B8084197.png)





![4-[(2Z,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol](/img/structure/B8084262.png)


![tert-butyl 2-(5-{4-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]phenyl}-1H-imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8084284.png)
![1-(2-Methoxyethoxy)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B8084297.png)
